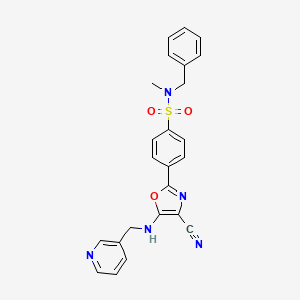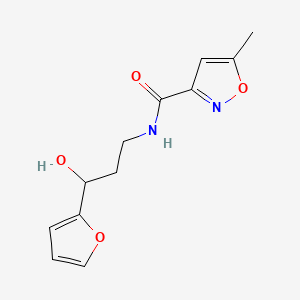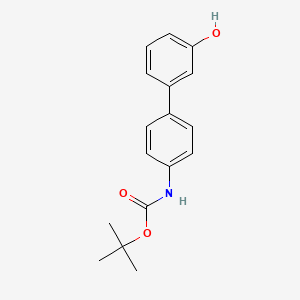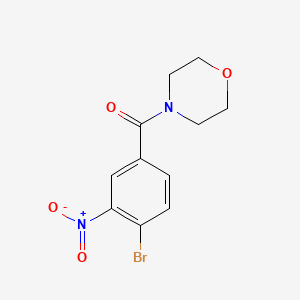
4-Chloro-2-(2-phenylethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Electronic Properties
- Pyrimidine derivatives, including compounds similar to 4-Chloro-2-(2-phenylethyl)pyrimidine, are significant due to their presence in DNA and RNA as nitrogenous bases. Their applications extend to medicine and nonlinear optics (NLO) fields. A study on phenyl pyrimidine derivatives, closely related to this compound, demonstrates their potential NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Synthesis and Chemical Properties
- 4-Chloro-6-(substituted-phenyl)-pyrimidines, closely related to this compound, have been synthesized using conventional methods. These compounds serve as key intermediates in important enzyme inhibitors, indicating their significance in pharmaceutical research (Németh et al., 2010).
Non-Covalent Interactions and Molecular Analysis
- Investigations into compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which share structural similarities with this compound, have revealed significant non-covalent interactions. Such studies are crucial for understanding molecular recognition processes, which are fundamental to drug design (Zhang et al., 2018).
Antimicrobial Applications
- Some pyrimidine derivatives have demonstrated antimicrobial properties. For instance, studies on thienopyrimidine derivatives, which are structurally related to this compound, have shown their potential as antimicrobial agents (Hozien et al., 1996).
Photophysical Properties
- Pyrimidine cores, including those similar to this compound, exhibit interesting fluorescent properties. Research on compounds like 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, which share the pyrimidine structure, provides insights into their potential use in pigments and dyes (Mellado et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(2-phenylethyl)pyrimidine are currently unknown . Understanding the affected pathways and their downstream effects requires knowledge of the compound’s targets and mode of action.
Result of Action
Without knowledge of the compound’s targets, mode of action, and affected biochemical pathways, it is challenging to describe the molecular and cellular effects of this compound’s action .
properties
IUPAC Name |
4-chloro-2-(2-phenylethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYIIBCWBRSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
amine hydrochloride](/img/structure/B2475596.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)





![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

amine hydrochloride](/img/structure/B2475614.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)